molecular formula C5H5Br3N2 B1295798 2,4,5-Tribromo-1-ethyl-1H-imidazole CAS No. 31250-75-6

2,4,5-Tribromo-1-ethyl-1H-imidazole

Cat. No. B1295798
CAS RN: 31250-75-6
M. Wt: 332.82 g/mol
InChI Key: SEAQPRRSDSGAMN-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H5Br3N2 . It is known to condense with sugar precursors to yield 2,4,5-TBI nucleosides .


Synthesis Analysis

The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole has been studied in various contexts. For instance, it was found that the synthesis of these compounds, followed by comparison of the GC retention times and fragmentation patterns from electron impact MS, indicated that it was 2,4,5-tribromo-1H-imidazole .


Molecular Structure Analysis

The molecular structure of 2,4,5-Tribromo-1-ethyl-1H-imidazole is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of a similar compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has also been reported .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Tribromo-1-ethyl-1H-imidazole is 332.82 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 122 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass are also available .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis of 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone

  • Summary of Application : The compound 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone was synthesized and evaluated for antimicrobial potential .
  • Methods of Application : The specific experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound showed antimicrobial potential against Staphylococcus aureus and Escherichia coli .

3. Use of 2,4,5-Tribromoimidazole in Biochemistry

  • Summary of Application : 2,4,5-Tribromoimidazole (2,4,5-TBI) on condensation with sugar precursors yields 2,4,5-TBI nucleosides .
  • Methods of Application : The specific experimental procedures were not detailed in the source .
  • Results or Outcomes : 2,4,5-Tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats .

4. Synthesis of Functional Imidazole

  • Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Methods of Application : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
  • Results or Outcomes : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas .

5. NHC-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles

  • Summary of Application : Alanthadka and co-workers recently built on this extensive research to develop a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles .
  • Methods of Application : The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Synthesis of 2,4,5-Trisubstituted NH-Imidazoles

  • Summary of Application : Tang et al. reported the synthesis of 2,4,5-trisubstituted NH-imidazoles .
  • Methods of Application : The reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile gave the desired imidazoles without the need for the addition of a catalyst .
  • Results or Outcomes : The protocol allowed for the inclusion of aromatic and heteroaromatic substituents as well as the ester .

4. Synthesis of Functional Imidazole

  • Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications. They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Methods of Application : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
  • Results or Outcomes : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas .

5. NHC-Catalyzed Synthesis of 1,2,4-Trisubstituted Imidazoles

  • Summary of Application : Alanthadka and co-workers recently built on this extensive research to develop a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles .
  • Methods of Application : The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

6. Synthesis of 2,4,5-Trisubstituted NH-Imidazoles

  • Summary of Application : Tang et al. reported the synthesis of 2,4,5-trisubstituted NH-imidazoles .
  • Methods of Application : The reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile gave the desired imidazoles without the need for the addition of a catalyst .
  • Results or Outcomes : The protocol allowed for the inclusion of aromatic and heteroaromatic substituents as well as the ester .

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of 2,4,5-Tribromo-1-ethyl-1H-imidazole. Contact with skin and eyes should be avoided, and personal protective equipment should be used. The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

2,4,5-tribromo-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQPRRSDSGAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953315
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-ethyl-1H-imidazole

CAS RN

31250-75-6
Record name Imidazole, 2,4,5-tribromo-1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Tribromo-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in anhydrous DMF (50 ml) is added a solution of 2,4,5-tribromoimidazole (15.09 g, 50 mmol) in DMF (30 ml) at rt. The resulting mixture is stirred at 50° C. for 1 hr, and then cooled to 0° C., followed by the dropwise addition of iodoethane (8.19 g, 52.5 mmol, 1.05 eq.). The mixture is stirred at rt for 1 hr, and then heated to 50° C. for an additional 8 hr. The reaction mixture is cooled to rt, and poured into ice-water (200 ml). The mixture is extracted with EtOAc (100 ml×3). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, filtered, and solvent evaporated at reduced pressure. The crude product is purified by flash chromatography on silica gel to give the title product. LCMS 330 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.09 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

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